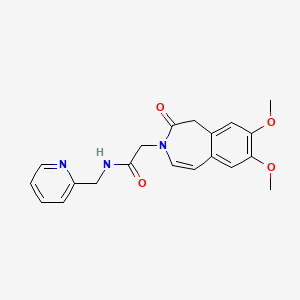![molecular formula C20H22ClN5O3S B12155390 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12155390.png)
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]: This part contains a triazole ring with an amino group and an ethoxyphenyl substituent.
N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Here, we have an acetamide group attached to a chloro-substituted phenyl ring.
In simpler terms, this compound combines a triazole moiety with a phenylacetamide group. Triazoles are known for their diverse biological activities, making this compound intriguing for further investigation.
准备方法
The synthetic route to this compound involves several steps:
Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.
Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).
Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.
Acetylation: Finally, acetylate the amino group to form the acetamide.
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
化学反应分析
Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).
Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.
Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.
科学研究应用
Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.
Agrochemicals: Explore its use as a pesticide or herbicide.
Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).
作用机制
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interaction with cellular components.
相似化合物的比较
属性
分子式 |
C20H22ClN5O3S |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27) |
InChI 键 |
XQUOCUGMWDZGRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12155309.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide](/img/structure/B12155314.png)

![(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155329.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155333.png)
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B12155346.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155348.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155362.png)
![N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide](/img/structure/B12155366.png)
![4-[({[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12155377.png)
![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide](/img/structure/B12155380.png)
![3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12155388.png)


